molecular formula C11H13NO2 B012320 (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 104974-44-9

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B012320
CAS No.: 104974-44-9
M. Wt: 191.23 g/mol
InChI Key: CDULPPOISZOUTK-LLVKDONJSA-N
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Description

®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a naphthalene ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available naphthalene derivatives.

    Reduction: The naphthalene ring is partially reduced to form a tetrahydronaphthalene intermediate.

    Amination: Introduction of the amino group is achieved through various amination reactions, often using reagents like ammonia or amines under catalytic conditions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation and amination processes, ensuring high yield and purity. The use of chiral catalysts or resolution techniques is crucial to obtain the desired enantiomer, ®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can further reduce the naphthalene ring to more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) and subsequent substitution with nucleophiles.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: More saturated naphthalene derivatives.

    Substitution Products: Various functionalized naphthalene derivatives.

Scientific Research Applications

®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular pathways can lead to various biological outcomes, including altered cell signaling and gene expression.

Comparison with Similar Compounds

    2-Aminonaphthalene: Lacks the tetrahydro structure, making it less saturated.

    1,2,3,4-Tetrahydronaphthalene: Does not contain the amino or carboxylic acid groups.

    Naphthalene-2-carboxylic acid: Lacks the amino group and tetrahydro structure.

Uniqueness: ®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its combination of a chiral center, amino group, and carboxylic acid group within a partially saturated naphthalene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

(2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULPPOISZOUTK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104974-44-9
Record name (R)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 3
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 4
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 5
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 6
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

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